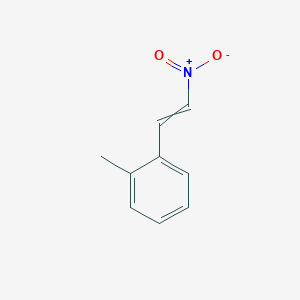

1-methyl-2-(2-nitroethenyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-methyl-2-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3 |

InChI Key |

HOATZZMHBCWHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 2 Nitroethenyl Benzene

Condensation Reactions as Primary Synthetic Routes

Condensation reactions represent the most direct and common approach for synthesizing 1-methyl-2-(2-nitroethenyl)benzene (B2825246). These reactions involve the formation of a new carbon-carbon bond between the carbonyl carbon of 2-methylbenzaldehyde (B42018) and the α-carbon of nitromethane (B149229), followed by a dehydration step to yield the target nitroalkene.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. scirp.org The reaction of 2-methylbenzaldehyde with nitromethane initially yields a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate, often encouraged by the reaction conditions, produces 1-methyl-2-(2-nitroethenyl)benzene. scirp.org

The choice of base is critical and can range from alkali hydroxides to primary aliphatic amines. orgsyn.org While strong bases can facilitate the initial condensation almost instantaneously, they can also promote side reactions. orgsyn.org Therefore, milder bases are often preferred to achieve better yields and selectivity. scirp.org Significant advancements have been made using heterogeneous catalysts and metal complexes to improve reaction efficiency and stereoselectivity. scirp.orgmdpi.com For instance, copper(II) acetate in combination with chiral ligands has been shown to be an effective catalyst system for asymmetric Henry reactions, producing chiral nitroaldol products in high yields. mdpi.com

Table 1: Catalysts and Conditions for Henry-Type Reactions

| Catalyst System | Base/Co-catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Amine Catalysis | Primary Aliphatic Amine | - | Room Temp. | Condensation over several days orgsyn.org |

| Alkali Catalysis | Sodium Hydroxide (B78521) | Methanol/Water | <10°C | Rapid condensation orgsyn.org |

| Chiral Cu(II) Complex | Triethylamine | - | - | High yield (94%), low enantioselectivity (<30% ee) |

This table is interactive. Click on the headers to sort the data.

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base, followed by dehydration. wikipedia.org Nitromethane, with its acidic α-protons, can serve as the active hydrogen component for the synthesis of 1-methyl-2-(2-nitroethenyl)benzene from 2-methylbenzaldehyde. wikipedia.org This reaction is a cornerstone for creating C-C double bonds. sciensage.info

A variety of catalysts can be employed, with weakly basic amines like piperidine being common choices. wikipedia.org Ammonium acetate in glacial acetic acid is another effective catalytic system. google.com The use of heterogeneous catalysts, such as amino-functionalized silica gel, has been explored for continuous flow synthesis, offering high selectivity and catalyst stability over extended periods. elsevierpure.comfigshare.com Research has also focused on green chemistry approaches, including solvent-free conditions and the use of environmentally benign catalysts. scispace.comrsc.org

Table 2: Catalytic Variations in Knoevenagel-Type Condensations

| Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| Piperidine | Ethanol | Reflux | Common laboratory-scale synthesis wikipedia.org |

| Ammonium Acetate | Glacial Acetic Acid | Heating | Efficient for various benzaldehydes google.com |

| Amino-functionalized silica gel | - | Continuous flow | High selectivity, catalyst longevity figshare.com |

This table is interactive. Click on the headers to sort the data.

Alternative Approaches for the Construction of the Nitroethenyl Moiety

Beyond direct condensation, the nitroethenyl group can be formed through other synthetic transformations, primarily elimination reactions from suitable precursors. These methods offer alternative pathways and can be crucial for achieving specific stereochemical outcomes.

Elimination reactions provide a route to the carbon-carbon double bond of the nitroethenyl group by removing a hydrogen atom and a leaving group from adjacent carbon atoms. masterorganicchemistry.comyoutube.com The β-nitro alcohol formed as the intermediate in the Henry reaction is a common precursor for dehydration (an elimination reaction) to form the nitroalkene. scirp.org This dehydration can be spontaneous or promoted by acidic or basic conditions, or by heat.

Another strategy involves the synthesis of precursors where the hydroxyl group of the nitro alcohol is converted into a better leaving group, such as an acetate or a tosylate, to facilitate a more controlled elimination. Alternatively, precursors like β-nitro halides can undergo dehydrohalogenation to yield the desired nitroalkene. The mechanism of these reactions can be E1, E2, or E1cb, depending on the substrate, base, and reaction conditions. masterorganicchemistry.com

For 1-methyl-2-(2-nitroethenyl)benzene, regiocontrol is established by the choice of starting materials (2-methylbenzaldehyde and nitromethane). The primary challenge lies in controlling the stereochemistry of the newly formed double bond to selectively produce either the (E) or (Z) isomer.

A highly effective one-pot method for the stereoselective synthesis of nitroalkenes has been developed, where the choice of solvent and temperature dictates the stereochemical outcome. organic-chemistry.orgacs.org

For (E)-nitroalkenes: The reaction is typically performed in toluene (B28343) at reflux temperature.

For (Z)-nitroalkenes: The reaction is carried out in dichloromethane (B109758) at room temperature.

The presence of piperidine as a catalyst and molecular sieves is crucial for achieving high stereoselectivity, particularly for the Z-isomer. organic-chemistry.orgacs.org Without molecular sieves, a mixture of E/Z isomers is often formed. This method provides a direct and scalable approach to access either pure isomer in high yields. organic-chemistry.org

Multi-Step Synthesis Pathways for Complex Derivatization

1-Methyl-2-(2-nitroethenyl)benzene and related β-nitrostyrenes are versatile building blocks in organic synthesis due to the reactivity of the nitroethenyl moiety. researchgate.net The strong electron-withdrawing nature of the nitro group makes the double bond an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govresearchgate.net This reactivity allows for the introduction of various substituents at the β-position.

Furthermore, the nitro group itself can be transformed into other functional groups. For example, it can be reduced to an amine, which is a key step in the synthesis of many phenethylamines. wikipedia.org The nitroalkene can also participate in cycloaddition reactions and cascade reactions to construct complex carbocyclic and heterocyclic systems. researchgate.netresearchgate.net This versatility makes it a valuable intermediate for the synthesis of pharmaceuticals, natural products, and other fine chemicals. sciensage.info For instance, substituted nitrostyrenes are used as precursors in the regiospecific synthesis of complex structures like 2-nitronaphthalenes and fused 1,2,3-triazoles. elsevierpure.com

Table of Compounds

| Compound Name |

|---|

| 1-methyl-2-(2-nitroethenyl)benzene |

| 2-Methylbenzaldehyde |

| Nitromethane |

| β-nitrostyrene |

| Piperidine |

| Ammonium acetate |

| 2-nitronaphthalenes |

Exploration of Sustainable and Efficient Synthetic Protocols

Modern approaches such as ultrasound and microwave-assisted synthesis have emerged as powerful tools in achieving these goals. mdma.chtandfonline.com These techniques not only accelerate reaction rates significantly but also often lead to higher product yields and purity. nih.gov

Ultrasound-Assisted Synthesis

The application of ultrasound has been shown to greatly facilitate the Knoevenagel condensation for producing nitrostyrenes under mild conditions. mdma.ch Studies have demonstrated that conducting the reaction at room temperature with ultrasonic irradiation can lead to a rapid and clean condensation, often completing within a few hours. mdma.ch This method effectively avoids the formation of resinous byproducts that are common with traditional heating protocols. For instance, the reaction between an aldehyde and nitromethane using ammonium acetate and glacial acetic acid, when promoted by ultrasound at room temperature, can result in near-quantitative yields of the desired nitroalkene. mdma.ch The reaction does not proceed at room temperature without the application of ultrasound, highlighting the critical role of this energy source in promoting the condensation at lower temperatures. mdma.ch

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Representative Nitrostyrene (B7858105)

| Method | Temperature | Time | Yield | Observations |

|---|---|---|---|---|

| Conventional Heating | 100°C | Several hours | 35% | Formation of resinous side products |

| Ultrasound-Assisted | Room Temperature | 3 hours | 99% | Clean reaction, no resinous byproducts mdma.ch |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) represents another significant advancement, offering a green and efficient alternative to conventional methods. rsc.org This technique dramatically reduces reaction times from hours to mere minutes and frequently enhances product yields. rsc.orgtandfonline.com MAOS utilizes dielectric volumetric heating to ensure uniform and rapid temperature elevation throughout the reaction mixture. nih.gov

One notable application is the decarboxylative nitration of cinnamic acids using tertiary butyl nitrite (B80452) (TBN) under acid-free conditions. tandfonline.com Research comparing conventional, ultrasonic, and microwave-assisted methods for this transformation reveals the striking efficiency of microwave irradiation. tandfonline.com While conventional stirring at room temperature requires 2-4 hours and sonication takes 45-60 minutes, microwave-assisted synthesis under solvent-free conditions is completed in just 2-4 minutes, with a substantial increase in product yield. tandfonline.com The development of fast, green, and economical synthetic routes is a primary goal in modern chemistry, and MAOS is an effective tool for achieving it. rsc.org

Table 2: Comparison of Reaction Conditions for the Synthesis of β-Nitro Styrenes

| Condition | Time | Yield |

|---|---|---|

| Conventional (Stirred at RT) | 2–4 h | 72–80% tandfonline.com |

| Sonication (Solution Phase) | 45–60 min | 74–84% tandfonline.com |

| Microwave Irradiation (Solvent-Free) | 2–4 min | 78–88% tandfonline.com |

Other Green Chemistry Approaches

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 2 2 Nitroethenyl Benzene

Reactivity of the Nitroethenyl Group

The nitroethenyl group is a potent electron-withdrawing moiety that significantly activates the carbon-carbon double bond towards certain types of chemical transformations.

Nucleophilic Additions (e.g., Michael-Type Reactions)

The carbon-carbon double bond in β-nitrostyrenes is highly susceptible to nucleophilic attack, a classic example of a Michael-type addition. The strong electron-withdrawing nature of the nitro group renders the β-carbon electrophilic, readily accepting a wide range of nucleophiles. nih.gov This reactivity has been extensively studied, with research demonstrating the addition of various nucleophiles, including amines. nih.govniscpr.res.in

For instance, the addition of n-butylamine to β-nitrostyrenes and β-methyl-β-nitrostyrenes has been kinetically investigated. The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic addition complex in an equilibrium step, followed by a proton transfer catalyzed by another amine molecule to yield the final product. niscpr.res.in The presence of electron-withdrawing substituents on the aromatic ring accelerates the reaction, while electron-releasing groups retard it, a finding supported by good Hammett correlations. niscpr.res.in

However, the presence of substituents on the nitrostyrene (B7858105) can influence the outcome of these reactions. For example, attempts to conduct a racemic Michael addition of isobutyraldehyde (B47883) to β-methyl-β-nitrostyrenes resulted in the formation of the Michael adduct only in part. The major pathway was an undesired reverse reaction initiated by the nucleophilic attack of the pyrrolidine (B122466) catalyst on the nitrostyrene. chemrxiv.org

In the case of ortho-hydroxy-β-nitrostyrenes, conjugate addition with an amine is followed by a ready C-C bond cleavage, leading to the formation of the corresponding imine. nih.gov This highlights the significant influence of the ortho-hydroxy group on the reaction pathway. nih.gov

Table 1: Michael Addition of n-Butylamine to Substituted β-Nitrostyrenes

| Substituent on Styrene (B11656) | Reaction Rate | Product Formation |

|---|---|---|

| Electron-withdrawing | Accelerated | Zwitterionic adduct |

This table summarizes the general trends observed in the Michael addition of n-butylamine to substituted β-nitrostyrenes.

Cycloaddition Chemistry

The activated double bond of nitrostyrenes, including 1-methyl-2-(2-nitroethenyl)benzene (B2825246), makes them excellent partners in cycloaddition reactions. These reactions provide powerful methods for the synthesis of complex cyclic and heterocyclic systems.

[4+2] Cycloadditions: 2-Nitrostyrenes can participate as dienophiles in Diels-Alder reactions. acs.org For example, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene yields multiple nitronic ester cycloadducts. beilstein-journals.org The reaction with (Z)-3-methyl-1,3-pentadiene occurs specifically at the more substituted double bond. beilstein-journals.org These reactions are believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org

[2+2] Photocycloadditions: β-Nitrostyrenes undergo intermolecular [2+2] photocycloaddition with olefins upon irradiation with visible light (λ = 419 nm). nih.govthieme-connect.com This reaction produces cyclobutanes, often with a defined relative stereochemistry where the nitro and aryl groups are trans to each other. nih.govthieme-connect.com The reaction is thought to proceed via a 1,4-diradical intermediate formed from a triplet excited state. nih.govthieme-connect.com The use of a triplet sensitizer (B1316253) can significantly increase the reaction rate. nih.govthieme-connect.com Electron-rich aryl groups on the nitrostyrene generally lead to good yields of the cyclobutane (B1203170) products. nih.gov

[3+2] Cycloadditions: Nitrostyrenes also participate in 1,3-dipolar cycloaddition reactions. The reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloadditions with a nitrone has been studied, revealing that these reactions are highly polar and have low activation energies. rsc.org The less stable (Z)-isomer is found to be more reactive than the (E)-isomer. rsc.org

[4+3] Cycloadditions: A notable application is the synthesis of 1,4-benzodiazepin-3-ones through a [4+3]-cycloaddition reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamates. mdpi.com This method can be performed enantioselectively using a bifunctional squaramide-based organocatalyst. mdpi.com

Table 2: Cycloaddition Reactions of β-Nitrostyrenes

| Cycloaddition Type | Reactant Partner | Key Features |

|---|---|---|

| [4+2] (Diels-Alder) | Dienes | Stepwise, zwitterionic intermediate |

| [2+2] Photocycloaddition | Olefins | Visible light, triplet state, 1,4-diradical intermediate |

| [3+2] (1,3-Dipolar) | Dipoles (e.g., nitrones) | Polar, low activation energy |

This table provides an overview of the different types of cycloaddition reactions that β-nitrostyrenes can undergo.

Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably through reduction.

Reduction to Amino and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in nitrostyrenes to an amino group is a common and important transformation. A variety of reducing agents can be employed for this purpose. While powerful hydrides like lithium aluminum hydride (LiAlH4) are effective, they can sometimes lead to the reduction of other functional groups, including aryl halides. researchgate.net

Catalytic hydrogenation using palladium or platinum on carbon is another method, but it can also result in the dehalogenation of halogenated nitrostyrenes. researchgate.net Metal-based reductions, such as with iron in the presence of hydrochloric acid (Fe/HCl), have also been reported with moderate success. researchgate.net

Chemo- and Regioselective Reductions

Achieving selective reduction of the nitro group in the presence of other reducible functionalities, such as the alkene and aryl halides, is a significant challenge in synthetic chemistry.

A notable success in this area is the chemoselective reduction of halogenated β-nitrostyrenes to the corresponding phenethylamines using zinc and hydrochloric acid (Zn/HCl) at 0 °C. researchgate.net This method effectively reduces both the nitro group and the double bond without affecting an aryl-halogen bond. researchgate.net

Furthermore, a hybrid nanocatalyst composed of copper nanoparticles on carbon dots has been developed for the chemoselective hydrogenation of 4-nitrostyrene (B89597) to 4-aminostyrene. rsc.org This system operates under visible light irradiation in an aqueous solvent, achieving high selectivity and conversion. rsc.org The high efficiency is attributed to the synergistic control of surface hydrogen species and photoinduced energetic electrons. rsc.org

For aromatic nitro compounds in general, catalytic systems like PhMe2SiH/ReIO2(PPh3)2 and PhMe2SiH/ReOCl3(PPh3)2 have been shown to efficiently and regioselectively reduce dinitrobenzenes to the corresponding nitroanilines. acs.org These systems are tolerant of a wide range of other functional groups. acs.org

Table 3: Selective Reduction Methods for Nitrostyrenes

| Reagent/Catalyst | Substrate | Selectivity |

|---|---|---|

| Zn/HCl at 0 °C | Halogenated β-nitrostyrenes | Reduces nitro and alkene, preserves aryl halide |

| Cu nanoparticles on carbon dots/visible light | 4-Nitrostyrene | Reduces nitro group, preserves alkene |

This table highlights key methods for achieving chemo- and regioselective reductions of nitrostyrenes and related compounds.

Reactivity of the Methyl-Substituted Aromatic Ring

The presence of a methyl group on the benzene (B151609) ring influences its reactivity, particularly in electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. libretexts.org This means that it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

The orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the benzene ring. pressbooks.pub In 1-methyl-2-(2-nitroethenyl)benzene, the methyl group (-CH₃) and the 2-nitroethenyl group (-CH=CHNO₂) exert competing influences.

The methyl group is an activating group and an ortho, para-director. libretexts.orgsavemyexams.com It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This electron donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. libretexts.orguci.edu

Conversely, the 2-nitroethenyl group is a deactivating group and a meta-director. savemyexams.comchemguide.co.uk The nitro group is strongly electron-withdrawing, and this effect is relayed through the vinyl group to the benzene ring, decreasing its electron density and reactivity towards electrophiles. nih.govmsu.edu This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack. masterorganicchemistry.comlibretexts.org

| Substituent | Electronic Effect | Reactivity | Directing Effect |

| -CH₃ | Electron-donating (inductive) | Activating | ortho, para libretexts.orgsavemyexams.com |

| -CH=CHNO₂ | Electron-withdrawing (resonance) | Deactivating | meta savemyexams.comchemguide.co.uk |

Side-Chain Modifications (e.g., Oxidation of the Methyl Group)

The methyl group of 1-methyl-2-(2-nitroethenyl)benzene is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl group attached to a benzene ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. csbsju.edulibretexts.orglibretexts.org In this case, the methyl group would be oxidized to a carboxylic acid group, yielding 2-(2-nitroethenyl)benzoic acid. This transformation is significant as it converts an activating, ortho, para-directing group into a deactivating, meta-directing group. libretexts.org The oxidation proceeds via a complex mechanism believed to involve radical intermediates and the formation of benzylic alcohols and aldehydes as intermediates. libretexts.orgnih.gov

Catalytic Transformations

Catalytic methods offer powerful tools for the functionalization of 1-methyl-2-(2-nitroethenyl)benzene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis. For a molecule like 1-methyl-2-(2-nitroethenyl)benzene, which is a substituted styrene, reactions like the Heck and Suzuki couplings are of particular interest. wikipedia.orgorganic-chemistry.orgyoutube.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org While 1-methyl-2-(2-nitroethenyl)benzene itself is the alkene, it could potentially be synthesized via a Heck reaction between 1-bromo-2-methylbenzene and nitroethene, or it could serve as a substrate in more complex Heck-type transformations. beilstein-journals.orgnih.gov

The Suzuki reaction , another palladium-catalyzed process, couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of substituted styrenes. acs.orgacs.orgtandfonline.com For instance, 1-methyl-2-(2-nitroethenyl)benzene could be prepared by the Suzuki coupling of a suitable organoboron derivative of the nitroethenyl moiety with 2-bromotoluene.

| Reaction | Catalyst | Coupling Partners | Product Type |

| Heck Reaction | Palladium | Aryl/Vinyl Halide + Alkene | Substituted Alkene organic-chemistry.org |

| Suzuki Reaction | Palladium | Organoboron Compound + Organohalide | Biaryl, Styrene, etc. wikipedia.org |

Organocatalysis in Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. The nitroethenyl group in 1-methyl-2-(2-nitroethenyl)benzene makes it an excellent Michael acceptor. nih.govmdpi.com Chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, can facilitate the enantioselective conjugate addition of nucleophiles to the β-carbon of the nitroethenyl group. mdpi.comnih.govyoutube.com This allows for the stereocontrolled introduction of new functional groups. For example, the asymmetric Michael addition of aldehydes or ketones to nitrostyrene derivatives, catalyzed by chiral amines, can generate highly functionalized products with excellent enantioselectivity. mdpi.comacs.org

Radical Chemistry Involving 1-Methyl-2-(2-nitroethenyl)benzene

The nitroalkene functionality in 1-methyl-2-(2-nitroethenyl)benzene can also participate in radical reactions. rsc.org The electron-deficient double bond can act as a radical acceptor. youtube.com For instance, alkyl radicals can add to the double bond, initiating a reaction cascade. nih.govrsc.org The nitro group itself can be a precursor to other functional groups through radical pathways. Furthermore, the benzylic position of the methyl group is susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation, which would introduce a bromine atom that can be further functionalized. chemguide.co.uk

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2 2 Nitroethenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 1-methyl-2-(2-nitroethenyl)benzene (B2825246), providing detailed information about its atomic framework.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra offer a window into the electronic environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear as multiplets in the downfield region, a consequence of the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro group. stackexchange.com The olefinic protons, part of the nitroethenyl group, also resonate in this region. The methyl group protons, in contrast, appear as a singlet in the upfield region, a characteristic feature of alkyl protons. docbrown.info

The ¹³C NMR spectrum provides complementary information. libretexts.org The carbon atoms of the benzene ring and the olefinic group appear in the downfield region, with the carbon attached to the nitro group being significantly deshielded. libretexts.org The methyl carbon, being an sp³ hybridized carbon, resonates at a much higher field. docbrown.info

¹H NMR Data Table for 1-Methyl-2-(2-nitroethenyl)benzene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.75 | s | 1H | Olefinic H |

| 7.48-7.46 | m | 2H | Aromatic H |

| 7.29-7.26 | m | 5H | Aromatic H |

| 2.44 | s | 3H | Methyl H |

Note: The provided data is an example and may vary based on the solvent and experimental conditions. rsc.org

¹³C NMR Data Table for 1-Methyl-2-(2-nitroethenyl)benzene

| Chemical Shift (ppm) | Assignment |

| 172.81 | C=O (Ester) |

| 159.53 | Aromatic C |

| 130.48 | Aromatic C |

| 126.29 | Aromatic C |

| 113.85 | Aromatic C |

| 55.13 | Methoxy C |

| 52.70 | Methoxy C |

| 26.47 | Aliphatic C |

| 25.93 | Aliphatic C |

Note: This data represents a related structure and serves as an illustrative example of expected chemical shifts. rsc.org

Stereochemical Assignment via Coupling Constants (E-configuration confirmation)

The stereochemistry of the double bond in 1-methyl-2-(2-nitroethenyl)benzene is readily determined by analyzing the coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 12-18 Hz, is indicative of a trans or E-configuration, where the protons are on opposite sides of the double bond. uq.edu.auchemspider.comstenutz.eu This is a direct consequence of the dihedral angle dependence of vicinal coupling. Conversely, a smaller coupling constant (6-12 Hz) would suggest a cis or Z-configuration. The observed large coupling constant for the olefinic protons in 1-methyl-2-(2-nitroethenyl)benzene confirms the E-configuration of the molecule. uq.edu.auchemspider.comstenutz.eu

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orggithub.iochegg.com

Characteristic Nitro Group Absorptions

The nitro group (NO₂) is a strong chromophore in the IR spectrum and exhibits two distinct and intense stretching vibrations. spectroscopyonline.com

Asymmetric Stretch: This typically appears in the region of 1550-1490 cm⁻¹.

Symmetric Stretch: This is found in the 1355-1315 cm⁻¹ region. spectroscopyonline.com

The presence of these two strong absorption bands is a clear indicator of the nitro functional group. spectroscopyonline.com

Olefinic and Aromatic Ring Vibrations

The IR spectrum also displays characteristic absorptions for the carbon-carbon double bonds of the olefinic and aromatic moieties.

C=C Stretch (Olefinic): The stretching vibration of the carbon-carbon double bond in the ethenyl group typically appears around 1650-1600 cm⁻¹.

C=C Stretch (Aromatic): The benzene ring gives rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. spectroscopyonline.com

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. spectroscopyonline.com For an ortho-disubstituted benzene ring, characteristic absorption patterns are expected in this region. spectroscopyonline.com

Key IR Absorption Bands for 1-Methyl-2-(2-nitroethenyl)benzene

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 1550-1490 | Asymmetric Stretch | Nitro (NO₂) |

| 1355-1315 | Symmetric Stretch | Nitro (NO₂) |

| 1650-1600 | C=C Stretch | Olefinic |

| 1600-1450 | C=C Stretch | Aromatic |

| 900-690 | C-H Bending | Aromatic |

Note: These are general ranges and the exact positions can vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption characteristics of nitrostyrene (B7858105) derivatives are dominated by a strong π → π* transition, which involves the conjugated system extending across the phenyl ring, the vinyl group, and the nitro group. For the parent compound, trans-β-nitrostyrene, a strong absorption maximum (λmax) is observed in dichloromethane (B109758) at approximately 312 nm. This absorption is responsible for the compound's typical yellow color.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 1-methyl-2-(2-nitroethenyl)benzene through analysis of its fragmentation patterns.

In gas chromatography coupled with electron ionization mass spectrometry (GC-MS), 1-methyl-2-(2-nitroethenyl)benzene (molecular weight: 163.17 g/mol ) exhibits a complex fragmentation pattern due to the interaction between the adjacent methyl and nitroethenyl groups. The mass spectrum provides a distinct fingerprint for its identification. researchgate.net

The molecular ion peak (M+) at m/z 163 is typically observed. The fragmentation of the ortho isomer is noted to be more complicated than that of its meta and para isomers due to ortho-effect interactions. Key fragmentation pathways involve rearrangements and cleavages influenced by the proximity of the nitro and vinyl groups. One significant process involves the loss of a hydroxyl radical (•OH) to form an ion at m/z 146, a rearrangement that is characteristic of ortho-nitro compounds. Another prominent fragmentation involves the loss of the nitro group (NO2), leading to a fragment at m/z 117.

Table 1: Key Fragmentation Ions for 1-Methyl-2-(2-nitroethenyl)benzene in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |

| 163 | [C9H9NO2]+• | Molecular Ion (M+) |

| 146 | [C9H8NO]+ | Loss of •OH (Ortho-effect rearrangement) |

| 117 | [C9H9]+ | Loss of •NO2 |

| 115 | [C9H7]+ | Loss of •NO2 followed by loss of H2 |

| 91 | [C7H7]+ | Tropylium ion, from cleavage of the vinyl group |

This data is based on the characteristic fragmentation patterns described for ortho-nitrostyrenes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for detecting and quantifying trace levels of organic compounds in complex mixtures. youtube.commdpi.com While specific application notes for the trace analysis of 1-methyl-2-(2-nitroethenyl)benzene are not detailed in the available literature, the methodology is highly suitable for this purpose. LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for environmental monitoring, pharmaceutical impurity analysis, and forensic science. researchgate.netcuny.edunih.gov

The technique operates by separating compounds via high-performance liquid chromatography (HPLC) before they are ionized (commonly with electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. For trace quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecular ion [M+H]+ of the target compound) is selected and fragmented, and one or more specific product ions are monitored. This process drastically reduces background noise and enhances detection limits, often to the parts-per-billion (ppb) or parts-per-trillion (ppt) level. youtube.commdpi.com This high selectivity and sensitivity make LC-MS/MS an indispensable tool for the reliable trace analysis of nitroaromatic compounds. nih.gov

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and conformation.

As of this review, a specific, complete crystal structure determination for 1-methyl-2-(2-nitroethenyl)benzene, including its space group and unit cell dimensions, has not been reported in the surveyed scientific literature. However, conformational studies on the parent compound, β-nitrostyrene, and its derivatives have shown that the nitrostyrene moiety is generally planar or quasi-planar. This planarity arises from the stabilizing effects of p-electron delocalization across the conjugated system of the phenyl ring and the nitro-substituted double bond. It is therefore highly probable that 1-methyl-2-(2-nitroethenyl)benzene also adopts a largely planar conformation in the solid state to maximize this electronic stabilization.

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 2 Nitroethenyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent a powerful tool for elucidating the intrinsic properties of molecules like 1-methyl-2-(2-nitroethenyl)benzene (B2825246). These methods provide a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's electronic and structural characteristics. A typical approach would involve the use of a functional, such as B3LYP, paired with a suitable basis set like 6-31G** to perform geometry optimization and calculate various molecular properties.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity and spectroscopic behavior lies in its electronic structure. For 1-methyl-2-(2-nitroethenyl)benzene, a molecular orbital (MO) analysis would be crucial. This would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

In related nitroaromatic compounds, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is often centered on the nitro group, reflecting its strong electron-withdrawing nature. The presence of the methyl and nitroethenyl groups would modulate the electronic properties of the benzene ring. The methyl group, being an electron-donating group, would raise the energy of the HOMO, while the nitroethenyl group, an electron-withdrawing substituent, would lower the energy of the LUMO. A detailed study would quantify these effects and map the electron density distribution across the molecule.

Table 1: Hypothetical Electronic Properties of 1-Methyl-2-(2-nitroethenyl)benzene based on DFT Calculations

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.3 | eV |

| HOMO-LUMO Gap | 4.2 | eV |

| Dipole Moment | 4.5 | Debye |

| Ionization Potential | 7.0 | eV |

| Electron Affinity | 2.0 | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Conformational Analysis and Dihedral Angles

The three-dimensional structure and conformational flexibility of 1-methyl-2-(2-nitroethenyl)benzene are determined by the rotational barriers around its single bonds. The key dihedral angles that would define the molecule's shape are the one between the benzene ring and the nitroethenyl group, and the orientation of the nitro group relative to the vinyl moiety.

A conformational analysis would involve scanning the potential energy surface by systematically rotating these dihedral angles to identify the most stable conformer(s). Steric hindrance between the ortho-methyl group and the nitroethenyl substituent would likely play a significant role in determining the preferred geometry. It is expected that the most stable conformation would involve a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion.

Table 2: Key Dihedral Angles in the Predicted Lowest Energy Conformer of 1-Methyl-2-(2-nitroethenyl)benzene

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |

| τ1 | C(ring)-C(ring)-C(vinyl)=C(vinyl) | ~30-45 |

| τ2 | C(ring)-C(vinyl)=C(vinyl)-N | ~180 (trans) |

| τ3 | C(vinyl)=C(vinyl)-N-O | ~0 or ~180 |

Note: These values are estimations based on steric and electronic considerations in similar molecules.

Prediction and Validation of Spectroscopic Data (NMR, IR)

Computational methods can predict spectroscopic data with a high degree of accuracy, which can then be used to validate experimental findings or to aid in the identification of the compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations would provide chemical shifts (δ) for the ¹H and ¹³C nuclei. The chemical shifts would be influenced by the electron density around each nucleus, which is directly related to the electronic structure. For instance, the protons on the benzene ring would exhibit distinct chemical shifts due to the electronic influence of the methyl and nitroethenyl groups.

In the case of Infrared (IR) spectroscopy, the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups would be calculated. Key vibrational modes would include the C-H stretching of the methyl group and the aromatic ring, the C=C stretching of the vinyl group and the ring, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group.

Table 3: Predicted and Experimental Spectroscopic Data for 1-Methyl-2-(2-nitroethenyl)benzene

| Spectroscopy | Feature | Predicted Value | Experimental Value |

| ¹H NMR | δ (vinyl protons) | 7.5-8.0 ppm | Not Available |

| ¹H NMR | δ (aromatic protons) | 7.2-7.6 ppm | Not Available |

| ¹H NMR | δ (methyl protons) | 2.4 ppm | Not Available |

| IR | ν(NO₂) asymmetric stretch | ~1520 cm⁻¹ | Not Available |

| IR | ν(NO₂) symmetric stretch | ~1345 cm⁻¹ | Not Available |

| IR | ν(C=C) vinyl stretch | ~1630 cm⁻¹ | Not Available |

Note: Predicted values are based on typical ranges for these functional groups in similar chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transient species and energetic pathways that are often difficult to probe experimentally.

Transition State Characterization

For any proposed reaction involving 1-methyl-2-(2-nitroethenyl)benzene, such as its synthesis or subsequent transformations, identifying the transition state (TS) is paramount. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. Computational methods are used to locate the TS geometry and to characterize it by confirming the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

Reaction Energetics and Kinetics

Once the reactants, products, and transition state(s) have been located and their energies calculated, a detailed reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.

Furthermore, computational kinetics, using theories such as Transition State Theory (TST), can be employed to estimate reaction rate constants. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 4: Hypothetical Energetic Data for a Reaction of 1-Methyl-2-(2-nitroethenyl)benzene

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +25.0 |

| Energy of Products | -15.0 |

| Activation Energy (Forward) | +25.0 |

| Enthalpy of Reaction | -15.0 |

Note: This table represents a generic reaction profile and the values are for illustrative purposes only.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are a fundamental aspect of computational chemistry, providing a quantitative correlation between the chemical structure of a series of compounds and their reactivity. For 1-methyl-2-(2-nitroethenyl)benzene and related β-nitrostyrene derivatives, QSRR models are employed to understand and predict their chemical behavior based on structural and electronic parameters.

Hammett Substituent Constants and Electronic Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent R. It reflects the electronic influence of the substituent.

ρ (rho) is the reaction constant , which is dependent on the type of reaction but not on the substituent used. wikipedia.org

The substituent constant, σ, quantifies the polar character of a substituent. libretexts.org Positive σ values indicate that the substituent is electron-withdrawing, while negative values signify an electron-donating substituent. researchgate.net These electronic effects are crucial in determining the reactivity of the molecule. For instance, in β-nitrostyrene derivatives, the nitrovinyl side chain attached to the aromatic ring is considered a pharmacophore for certain biological activities, which are highly dependent on the molecule's structural and electronic properties. uc.pt

The electronic properties of substituents on the benzene ring of nitrostyrene (B7858105) analogs significantly influence their reactivity. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the molecule, while electron-donating groups (EDGs) decrease it. growingscience.com For example, the global electrophilicity (ω) of β-nitrostyrene is significantly higher when substituted with a nitro group (an EWG) compared to a dimethylamine (B145610) group (an EDG). growingscience.com

The following table lists Hammett substituent constants for various groups that could be present on the aromatic ring, illustrating their electronic influence.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Electron-withdrawing |

| -CN | 0.62 | 0.83 | Electron-withdrawing |

| -COCH₃ | 0.37 | 0.50 | Electron-withdrawing |

| -Cl | 0.37 | 0.23 | Electron-withdrawing |

| -Br | 0.40 | 0.23 | Electron-withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -OCH₃ | 0.12 | -0.27 | Electron-donating (by resonance) |

| -NH₂ | -0.08 | -0.65 | Electron-donating |

| -N(CH₃)₂ | -0.21 | -0.37 | Electron-donating |

Data sourced from various chemistry resources. researchgate.netstenutz.eupitt.edu

Redox Potential Correlations

The electrochemical properties of β-nitrostyrene derivatives, including 1-methyl-2-(2-nitroethenyl)benzene, are strongly influenced by their molecular structure. researchgate.net Specifically, the reduction potentials of these compounds show a clear correlation with the electronic properties of the substituents on the aromatic ring. researchgate.net

Electrochemical studies, such as polarography and cyclic voltammetry, have demonstrated that the reduction potentials of substituted β-nitrostyrenes are sensitive to the electronic nature of the substituent. researchgate.net An increase in the electron-donating character of a para-substituent leads to a more negative reduction potential. researchgate.net This is because electron-donating groups increase the electron density at the reaction center (the nitrovinyl group), making the reduction (gain of an electron) more difficult. Conversely, electron-withdrawing groups facilitate the reduction, resulting in a less negative or more positive reduction potential.

A linear correlation is often observed between the half-wave potentials (E₁/₂) of these compounds and the Hammett substituent constants (σ). researchgate.netnist.gov This relationship can be expressed by an equation of the form:

E₁/₂ = ρ(π)σ + E₁/₂(H)

Where:

E₁/₂ is the half-wave potential of the substituted compound.

E₁/₂(H) is the half-wave potential of the unsubstituted compound.

σ is the Hammett substituent constant.

ρ(π) is the reaction constant for the electrochemical process.

This correlation underscores the direct impact of substituent-induced electronic effects on the redox behavior of the nitrostyrene system. The first step in the electrochemical reduction of nitrostyrenes is typically a four-electron process that yields a phenylhydroxylamine derivative. researchgate.net The ease of this process is directly tied to the electronic environment of the molecule.

The following table provides illustrative data on how substituents affect the reduction potential in a series of para-substituted nitrostyrenes.

| Substituent (R) in p-R-C₆H₄CH=CHNO₂ | Hammett Constant (σ_p) | Half-Wave Potential (E₁/₂) vs. SCE (V) |

| -N(CH₃)₂ | -0.37 | -0.85 |

| -OH | -0.37 | -0.78 |

| -OCH₃ | -0.27 | -0.76 |

| -CH₃ | -0.17 | -0.74 |

| -H | 0.00 | -0.70 |

| -Cl | 0.23 | -0.65 |

| -Br | 0.23 | -0.64 |

| -CN | 0.83 | -0.58 |

| -NO₂ | 0.78 | -0.53 |

This relationship between structure and redox potential is a key aspect of the QSRR for this class of compounds, enabling the prediction of electrochemical behavior based on substituent parameters.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Synthetic Intermediate and Building Block

The reactivity of the nitroalkene moiety in 1-methyl-2-(2-nitroethenyl)benzene (B2825246) makes it a versatile synthetic intermediate for the construction of complex organic molecules. Its electron-deficient double bond readily participates in a range of chemical reactions, allowing for the introduction of nitrogen and other functionalities into various molecular frameworks.

Synthesis of Functionalized Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and other biologically active compounds. nd.edumdpi.comnih.govorganic-chemistry.org 1-methyl-2-(2-nitroethenyl)benzene serves as a key precursor in the synthesis of several important classes of nitrogen heterocycles.

Indolizines: While direct synthesis of indolizines from 1-methyl-2-(2-nitroethenyl)benzene is not extensively documented, the general reactivity of nitroalkenes suggests its potential in such transformations. Indolizine synthesis often involves the cyclization of pyridinium (B92312) ylides with electron-deficient alkenes. researchgate.netgoogle.com The electrophilic nature of the double bond in 1-methyl-2-(2-nitroethenyl)benzene makes it a suitable partner in these types of reactions.

Isoquinolines: Isoquinolines and their derivatives are a prominent class of nitrogen heterocycles with a wide range of pharmacological activities. orgsyn.orgorganic-chemistry.orgnih.govyoutube.com The synthesis of isoquinolines can be achieved through various methods, and the use of nitro compounds as precursors has been explored. orgsyn.orggoogle.com For instance, the reduction of a nitro group to an amine, followed by cyclization reactions, is a common strategy. The nitro group in 1-methyl-2-(2-nitroethenyl)benzene can be reduced to an amino group, which can then participate in intramolecular reactions to form the isoquinoline (B145761) ring system.

Hydroxamic Acids: Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(OH)R'. wikipedia.org They are known for their metal-chelating properties and biological activities. wikipedia.orgeurjchem.comeurjchem.com The conversion of nitroalkenes to hydroxamic acids can be achieved through various synthetic routes. wikipedia.orgeurjchem.comeurjchem.comresearchgate.netrsc.org One such method involves the reaction of nitroalkenes with hydroxylamine (B1172632) or its derivatives. wikipedia.org The nitro group in 1-methyl-2-(2-nitroethenyl)benzene can be transformed into a hydroxamic acid functional group, providing access to a range of potentially bioactive molecules.

Precursor to Structurally Diverse Organic Compounds

Beyond the synthesis of specific heterocyclic systems, 1-methyl-2-(2-nitroethenyl)benzene serves as a versatile precursor for a wide array of structurally diverse organic compounds. The nitroalkene functionality can undergo a variety of transformations, including:

Michael Additions: The electron-withdrawing nitro group activates the double bond for Michael additions, allowing for the introduction of a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reactions: As a dienophile, 1-methyl-2-(2-nitroethenyl)benzene can participate in Diels-Alder reactions with various dienes to construct six-membered rings with controlled stereochemistry.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, an oxime, or a hydroxylamine, providing access to a variety of nitrogen-containing functional groups.

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. While 1-methyl-2-(2-nitroethenyl)benzene is a product of a Henry reaction between 2-methylbenzaldehyde (B42018) and nitromethane (B149229), its vinylogous nature allows it to participate in further conjugate addition reactions. wikipedia.orgnist.gov

These transformations, often used in tandem, enable the synthesis of complex molecules with diverse functionalities and stereochemical arrangements.

Development of Novel Materials

The unique electronic and structural features of 1-methyl-2-(2-nitroethenyl)benzene also make it a promising candidate for the development of novel materials with specific functional properties.

Precursors for Photoactive Materials

The extended π-system of 1-methyl-2-(2-nitroethenyl)benzene, which includes the benzene (B151609) ring and the nitroethenyl group, suggests potential applications in the field of photoactive materials. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can lead to interesting photophysical properties, such as intramolecular charge transfer. These characteristics are desirable for applications in areas like nonlinear optics and organic light-emitting diodes (OLEDs). The nitro group can also be a precursor for other functional groups that can further tune the photophysical properties of the resulting materials.

Integration into Polymer Chemistry for Functional Properties

The vinyl group in 1-methyl-2-(2-nitroethenyl)benzene allows for its incorporation into polymer chains through polymerization reactions. chemicalbook.com The resulting polymers would possess the functionalities of the monomer unit, including the nitro group. The nitro groups within the polymer matrix could then be chemically modified to introduce a variety of other functional groups, leading to polymers with tailored properties such as altered solubility, thermal stability, or reactivity. This approach offers a pathway to functional polymers with potential applications in areas like drug delivery, sensors, and advanced coatings.

Role as a Model Substrate in Catalysis Research

The well-defined structure and reactivity of 1-methyl-2-(2-nitroethenyl)benzene make it an excellent model substrate for studying various catalytic reactions. Its participation in a wide range of transformations allows researchers to evaluate the efficacy and selectivity of new catalysts and catalytic systems. For example, the asymmetric reduction of the double bond or the nitro group in 1-methyl-2-(2-nitroethenyl)benzene can be used to test the stereoselectivity of chiral catalysts. Furthermore, its use in cross-coupling reactions can help in the development of new and more efficient catalysts for carbon-carbon bond formation. The insights gained from using 1-methyl-2-(2-nitroethenyl)benzene as a model substrate can be applied to the synthesis of more complex and medicinally relevant molecules.

Derivatization for Specialized Reagents

The strategic placement of the methyl and nitrovinyl groups on the benzene ring makes 1-methyl-2-(2-nitroethenyl)benzene a versatile platform for the synthesis of a variety of functionalized molecules. The electron-withdrawing nature of the nitro group, coupled with the presence of a reactive double bond, opens up numerous avenues for chemical transformation.

One of the most significant applications of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly quinolines. Quinolines and their derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The synthesis of substituted quinolines often involves the cyclization of intermediates derived from β-nitrostyrenes.

For instance, derivatives of 1-methyl-2-(2-nitroethenyl)benzene can be utilized in reactions analogous to the Doebner-von Miller synthesis or other related quinoline (B57606) syntheses. These reactions typically involve the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from precursors) with an aniline (B41778) derivative. In the context of 1-methyl-2-(2-nitroethenyl)benzene, the nitro group can be reduced to an amino group, which can then undergo intramolecular cyclization or react with other reagents to form the quinoline core.

A notable example is the synthesis of 2-methyl-6-nitroquinoline, a process that can be achieved through the reaction of 4-nitroaniline (B120555) with crotonaldehyde, often facilitated by a catalyst. nih.gov While not a direct derivatization of 1-methyl-2-(2-nitroethenyl)benzene, this synthesis highlights the utility of the core structural motifs present in the target molecule for constructing valuable quinoline-based reagents. The yields of such reactions can be significantly influenced by the choice of catalyst and reaction conditions. nih.gov

Furthermore, the nitration of methylquinolines, which can be conceptually linked to the derivatization of 1-methyl-2-(2-nitroethenyl)benzene, has been shown to be a viable route to specific nitroquinoline isomers. For example, the nitration of a mixture of 7- and 5-methylquinoline (B1294701) has been reported to selectively produce 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com This demonstrates the potential to introduce further functionality onto the quinoline scaffold derived from precursors related to 1-methyl-2-(2-nitroethenyl)benzene.

The reactivity of the nitroalkene moiety also allows for its participation in cycloaddition reactions, providing access to a variety of heterocyclic systems. bohrium.comrsc.orgpk.edu.plrsc.org Specifically, [3+2] cycloaddition reactions involving β-nitrostyrenes and nitrones have been studied, leading to the formation of isoxazolidine (B1194047) rings. bohrium.comrsc.orgpk.edu.plrsc.org These reactions are often highly regioselective and stereoselective, offering a powerful tool for the construction of complex, three-dimensional molecular architectures. bohrium.comrsc.orgpk.edu.plrsc.org The resulting heterocyclic products can serve as key intermediates in the synthesis of various specialized reagents.

The table below summarizes key derivatization reactions involving precursors structurally related to 1-methyl-2-(2-nitroethenyl)benzene, highlighting the types of specialized reagents that can be synthesized.

| Precursor Class | Reaction Type | Resulting Specialized Reagent Class | Key Findings |

| β-Nitrostyrenes | [3+2] Cycloaddition with Nitrones | Isoxazolidines | The reactions are polar, proceed via a one-step mechanism, and exhibit high regioselectivity and stereoselectivity. bohrium.comrsc.orgpk.edu.plrsc.org |

| Substituted Anilines and α,β-Unsaturated Aldehydes | Doebner-von Miller Reaction | Quinolines | The use of nanocatalysts can enhance reaction yields and reduce reaction times in quinoline synthesis. nih.gov |

| Methylquinolines | Nitration | Nitroquinolines | Selective nitration of methylquinolines can be achieved to produce specific isomers in high yields. brieflands.com |

Environmental Fate and Transformation Pathways of Nitroethenyl Arenes

Abiotic Degradation Processes

Abiotic degradation encompasses chemical and photochemical reactions that occur without the intervention of living organisms. For nitroethenyl arenes, photolytic transformations and hydrolysis are key abiotic degradation pathways.

Photolysis, the degradation of a compound by light, is a significant environmental fate process for many aromatic compounds. Nitroaromatic compounds, in particular, can absorb sunlight and undergo various photochemical reactions. Studies on related compounds such as nitronaphthalenes and methyl-2-nitrophenols suggest that photolysis is a dominant atmospheric loss process. For instance, the atmospheric lifetime of some methylnitronaphthalenes due to photolysis can be as short as 15 minutes. In the case of β-methyl-β-nitrostyrenes, ultraviolet irradiation leads to rearrangement and fragmentation, forming oximes, acids, and aldehydes. This suggests that 1-methyl-2-(2-nitroethenyl)benzene (B2825246) would also be susceptible to photolytic degradation in both aquatic and atmospheric environments, likely leading to the formation of a complex mixture of photo-oxidation products. The exact rate and products of photolysis for 1-methyl-2-(2-nitroethenyl)benzene are not specifically documented, but the presence of the nitroethenyl group and the aromatic ring suggests a high potential for such transformations.

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain organic compounds. For nitrostyrenes, hydrolysis has been shown to occur, particularly under alkaline conditions. The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the double bond, a process influenced by the electronic nature of substituents on the aromatic ring. While specific hydrolysis data for 1-methyl-2-(2-nitroethenyl)benzene is not available, studies on substituted β-nitrostyrenes provide insight into how the methyl group might affect this process. The presence of an electron-donating group like methyl on the benzene (B151609) ring could potentially influence the rate of hydrolysis.

Below is a table illustrating the hydrolysis rate constants for various substituted β-nitrostyrenes, demonstrating the effect of different substituents on the reaction rate.

| Substituent (X) in X-C₆H₄CH=CHNO₂ | Rate Constant (kOH, M-1s-1) |

|---|---|

| p-NO₂ | 1.2 x 10¹ |

| m-NO₂ | 8.5 |

| p-Cl | 1.1 |

| H | 0.25 |

| p-CH₃ | 0.10 |

| p-OCH₃ | 0.04 |

Data is for illustrative purposes and is based on general trends observed for substituted nitrostyrenes.

Biotic Transformations and Biodegradation Mechanisms

Biotic transformations, mediated by microorganisms, are crucial for the ultimate removal of many organic pollutants from the environment.

For 1-methyl-2-(2-nitroethenyl)benzene, two primary microbial degradation pathways can be postulated based on its structure:

Degradation of the Nitroethenyl Side Chain: The double bond and the nitro group are susceptible to microbial attack. The double bond can be reduced, and the nitro group can be reduced to a hydroxylamine (B1172632) and then to an amine, or it can be removed as nitrite (B80452).

Degradation of the Aromatic Ring: The toluene (B28343) moiety can also be a target for microbial degradation. Numerous microorganisms are known to degrade styrene (B11656) and its derivatives. researchgate.netnih.gov The degradation of the aromatic ring typically proceeds through hydroxylation and subsequent ring cleavage.

It is likely that a consortium of microorganisms would be involved in the complete mineralization of 1-methyl-2-(2-nitroethenyl)benzene, with different species carrying out different steps of the degradation process.

While many nitroaromatic compounds in the environment are of anthropogenic origin, a number of nitro compounds are also produced naturally by microorganisms and plants. researchgate.net The biosynthesis of these compounds often involves the oxidation of an amino group. For instance, the antibiotic chloramphenicol (B1208) contains a p-nitrophenyl group. Although there is no specific evidence for the natural occurrence of 1-methyl-2-(2-nitroethenyl)benzene, the existence of other naturally occurring nitroaromatic compounds suggests that biosynthetic pathways for such molecules exist in nature. nih.gov

Environmental Distribution, Mobility, and Persistence

The environmental distribution, mobility, and persistence of a chemical are determined by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

The persistence of 1-methyl-2-(2-nitroethenyl)benzene in the environment will be a function of the rates of the degradation processes discussed above. The combination of photolysis, potential hydrolysis, and microbial degradation suggests that this compound is unlikely to be highly persistent in the environment. However, the formation of more persistent transformation products is a possibility that would require further investigation.

| Property | Estimated Value/Behavior | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | Low | Tends to adsorb to soil and sediment. |

| Vapor Pressure | Low to Moderate | Potential for atmospheric transport, but likely to partition to particles. |

| Log Kow | Moderate to High | Potential for bioaccumulation in organisms. |

| Persistence | Low to Moderate | Degraded by a combination of abiotic and biotic processes. |

Soil, Water, and Air Compartmentalization

The compartmentalization of a chemical compound in the environment refers to its distribution and concentration in the primary environmental media: soil, water, and air. This distribution is governed by the compound's physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil particles.

Research Findings:

No studies were identified that investigated the partitioning of 1-methyl-2-(2-nitroethenyl)benzene in soil, water, or air. Therefore, key parameters used to predict environmental distribution, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, and bioconcentration factor (BCF), are not available for this specific compound. Without this information, a quantitative assessment of its likely environmental compartments cannot be provided.

Table 1: Physicochemical Properties Influencing Environmental Compartmentalization of 1-methyl-2-(2-nitroethenyl)benzene

| Property | Value | Source |

| Water Solubility | No data available | - |

| Vapor Pressure | No data available | - |

| Henry's Law Constant | No data available | - |

| Log Kow (Octanol-Water Partition Coefficient) | No data available | - |

| Soil Adsorption Coefficient (Koc) | No data available | - |

Transport Phenomena

Transport phenomena describe the movement of chemicals within and between environmental compartments. This includes processes like volatilization from soil or water into the air, leaching through the soil column into groundwater, and long-range transport in the atmosphere.

Research Findings:

There is a lack of research on the transport of 1-methyl-2-(2-nitroethenyl)benzene in the environment. Consequently, its potential for mobility in soil, volatilization from water bodies, or atmospheric transport remains uncharacterized. Predictive models for chemical transport rely on the same fundamental physicochemical properties that are currently unavailable for this compound.

Formation of Environmental Metabolites and Degradation Products

Chemicals in the environment can be transformed by biotic (living organisms) and abiotic (non-living) processes. Biodegradation by microorganisms is a primary pathway for the breakdown of many organic compounds. Abiotic degradation can occur through processes such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight). These processes result in the formation of new compounds known as metabolites or degradation products.

Research Findings:

No studies have been published that identify the environmental metabolites or degradation products of 1-methyl-2-(2-nitroethenyl)benzene. Research into the biodegradation pathways, whether aerobic or anaerobic, has not been conducted for this compound. Similarly, its susceptibility to abiotic degradation processes like hydrolysis and photolysis has not been determined. Therefore, its persistence in the environment and the identity of any potential transformation products are unknown.

Table 2: Potential Degradation Pathways and Metabolites of 1-methyl-2-(2-nitroethenyl)benzene

| Degradation Pathway | Degradation Products | Research Findings |

| Biotic Degradation | ||

| Aerobic Biodegradation | No data available | No studies found |

| Anaerobic Biodegradation | No data available | No studies found |

| Abiotic Degradation | ||

| Hydrolysis | No data available | No studies found |

| Photolysis | No data available | No studies found |

Comparative Analysis and Structure Reactivity Relationships of Nitroethenylbenzene Derivatives

Positional Isomerism and its Impact on Chemical Behavior (Ortho, Meta, Para Methyl-Substitution)

The position of the methyl group on the benzene (B151609) ring in methyl-β-nitrostyrene isomers (ortho, meta, and para) significantly influences their chemical properties and reactivity. This is primarily due to the interplay of electronic and steric effects, which differ depending on the substituent's location relative to the nitroethenyl group.

The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and the conjugated nitroethenyl side chain. This electronic effect is most pronounced when the methyl group is at the ortho or para position, where it can directly participate in resonance with the nitroethenyl group. In contrast, a meta-positioned methyl group exerts its influence primarily through an inductive effect.

From a steric perspective, the ortho-isomer, 1-methyl-2-(2-nitroethenyl)benzene (B2825246), experiences the most significant steric hindrance. The proximity of the methyl group to the nitroethenyl side chain can impede the approach of reagents, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations. For instance, in electrophilic aromatic substitution reactions, while the methyl group is an ortho-para director, the steric bulk can lead to a preference for substitution at the less hindered para position. masterorganicchemistry.com Studies on polysubstituted pyrrole (B145914) synthesis have indicated that the steric effects of substituents at the ortho and para positions on the benzene ring of β-nitrostyrenes did not show clear differences in terms of yields in that specific reaction. ccspublishing.org.cn However, it is a general principle that para-substituted products are often formed at a greater rate than ortho-substituted ones due to reduced steric hindrance. masterorganicchemistry.com

The differential impact of the methyl group's position is also evident in the reactivity of these isomers in various organic reactions. For example, in Michael additions, the accessibility of the β-carbon of the nitroethenyl group is crucial. The steric bulk of the ortho-methyl group can hinder the approach of a nucleophile compared to the meta and para isomers.

| Isomer | Predominant Electronic Effect on Nitroethenyl Group | Relative Steric Hindrance |

|---|---|---|

| Ortho (1-methyl-2-(2-nitroethenyl)benzene) | Inductive and Resonance | High |

| Meta (1-methyl-3-(2-nitroethenyl)benzene) | Inductive | Low |

| Para (1-methyl-4-(2-nitroethenyl)benzene) | Inductive and Resonance | Low |

Electronic and Steric Effects of Ring Substituents on Nitroethenyl Reactivity

The reactivity of the nitroethenyl group is highly sensitive to the electronic and steric nature of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which makes the β-carbon of the ethenyl chain electrophilic and susceptible to nucleophilic attack, as seen in reactions like the Michael addition. nih.govmasterorganicchemistry.com

The methyl group, being electron-donating, can modulate this electrophilicity. By donating electron density to the benzene ring, it can slightly reduce the electron-withdrawing pull of the nitro group from the double bond, thereby decreasing the electrophilicity of the β-carbon. This effect is generally observed to result in slightly lower yields or longer reaction times for β-nitrostyrenes with electron-donating substituents compared to those with electron-withdrawing groups in certain reactions. ccspublishing.org.cn

In the case of 1-methyl-2-(2-nitroethenyl)benzene, the ortho position of the methyl group introduces significant steric hindrance. This steric bulk can physically obstruct the approach of nucleophiles to the β-carbon of the nitroethenyl group. This steric effect can be more influential than the electronic effect, especially with bulky nucleophiles. For instance, in Michael addition reactions, the presence of an ortho substituent can significantly lower the reaction rate and yield compared to the meta and para isomers.

The interplay between electronic and steric effects can be complex. While the electron-donating nature of the methyl group might slightly deactivate the nitroethenyl group towards nucleophilic attack, the steric hindrance of the ortho-methyl group provides a more significant barrier to reaction. This is a key factor in understanding the unique reactivity profile of 1-methyl-2-(2-nitroethenyl)benzene.

Comparison of Synthetic Access and Reactivity Profiles with Analogous Compounds (e.g., other substituted nitroethenylbenzenes)

The most common and direct method for the synthesis of β-nitrostyrenes, including 1-methyl-2-(2-nitroethenyl)benzene, is the Henry reaction (also known as the nitroaldol reaction). wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane (B149229). wikipedia.orgorganic-chemistry.org For 1-methyl-2-(2-nitroethenyl)benzene, the starting materials would be 2-methylbenzaldehyde (B42018) and nitromethane. The initial β-hydroxy nitro-compound readily dehydrates, often in situ, to yield the corresponding nitroalkene. organic-chemistry.org This method is broadly applicable to a wide range of substituted benzaldehydes, making various substituted nitroethenylbenzenes accessible.

An alternative one-pot procedure involves the reaction of styrenes with a mixture of iodine, copper(II) tetrafluoroborate, and sodium nitrite (B80452) in acetonitrile (B52724) to directly yield β-nitrostyrenes. beilstein-journals.org

The reactivity of 1-methyl-2-(2-nitroethenyl)benzene can be compared with other substituted nitroethenylbenzenes in various reactions. In a study on the reduction of β-nitrostyrenes to phenethylamines using sodium borohydride (B1222165) and copper(II) chloride, the yields for various substituted compounds were reported, providing a basis for comparison. beilstein-journals.orgnih.gov

| Substituent on β-Nitrostyrene | Reaction Type | Reported Yield (%) | Reference |

|---|---|---|---|

| 2-Methyl | Reduction to Phenethylamine | 75 | nih.gov |

| 3-Methyl | Reduction to Phenethylamine | 78 | nih.gov |

| 4-Methyl | Reduction to Phenethylamine | 83 | nih.gov |

| Unsubstituted | Reduction to Phenethylamine | 80 | nih.gov |

| 4-Chloro | Reduction to Phenethylamine | 79 | nih.gov |

| 4-Methoxy | Reduction to Phenethylamine | 62 | nih.gov |

The data suggests that the position of the methyl group has a noticeable effect on the yield of the reduction, with the para-isomer giving the highest yield among the methyl-substituted analogs. The ortho-isomer provides a slightly lower yield than the meta-isomer, which could be attributed to steric factors.

In cycloaddition reactions, the electronic nature of the substituent plays a significant role. Generally, β-nitrostyrenes are good dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions due to the electron-withdrawing nitro group. nih.gov The reactivity can be modulated by the substituents on the aromatic ring. For instance, in [3+2] cycloaddition reactions, both (Z)- and (E)-β-nitrostyrenes have been shown to react, with the less stable (Z)-isomer being more reactive. rsc.orgrsc.org The presence of an ortho-hydroxy group has been shown to lead to unusual reactivity in conjugate additions and photoisomerization, highlighting the profound impact of ortho substituents. nih.gov While a methyl group does not induce such dramatic changes, its steric presence in the ortho position is a critical determinant of the reactivity of 1-methyl-2-(2-nitroethenyl)benzene compared to its isomers and other substituted nitroethenylbenzenes.

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Methodologies

The synthesis of β-nitrostyrenes, including 1-methyl-2-(2-nitroethenyl)benzene (B2825246), has traditionally relied on the Henry-Knoevenagel condensation, which often involves base catalysts and organic solvents. organic-chemistry.orgwikipedia.orgorgsyn.org The future of synthesizing this compound is geared towards greener, more efficient, and environmentally benign methodologies.